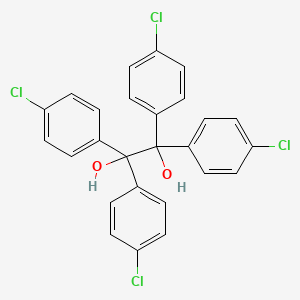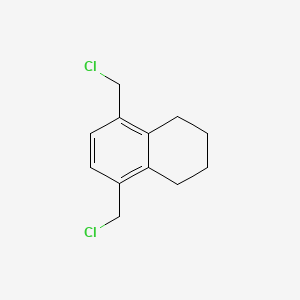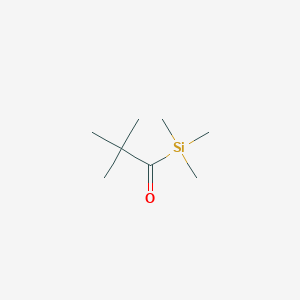
Methyl (E)-3-chloro-2-butenoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (E)-3-chloro-2-butenoate is an organic compound with the molecular formula C5H7ClO2. It is an ester derived from the reaction of methanol and 3-chloro-2-butenoic acid. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl (E)-3-chloro-2-butenoate can be synthesized through several methods. One common approach involves the esterification of 3-chloro-2-butenoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (E)-3-chloro-2-butenoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Addition Reactions: The double bond in the compound can participate in addition reactions with electrophiles.
Oxidation and Reduction: The ester group can be reduced to an alcohol or oxidized to a carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate can be used under mild conditions.
Electrophilic Addition: Bromine or hydrogen chloride can be added across the double bond.
Oxidation: Potassium permanganate or chromium trioxide can be used for oxidation reactions.
Major Products
Substitution: Products such as 3-azido-2-butenoate or 3-thiocyanato-2-butenoate.
Addition: Products like 3,4-dibromo-2-butenoate.
Oxidation: Products such as 3-chloro-2-butenoic acid.
Applications De Recherche Scientifique
Methyl (E)-3-chloro-2-butenoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism by which Methyl (E)-3-chloro-2-butenoate exerts its effects depends on the specific reaction or application. In nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile, forming a new bond. In addition reactions, the double bond reacts with an electrophile, leading to the formation of new products. The ester group can undergo hydrolysis to form the corresponding acid and alcohol.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl (E)-3-bromo-2-butenoate
- Methyl (E)-3-iodo-2-butenoate
- Methyl (E)-3-fluoro-2-butenoate
Uniqueness
Methyl (E)-3-chloro-2-butenoate is unique due to the presence of the chlorine atom, which imparts distinct reactivity compared to its bromo, iodo, and fluoro analogs. The chlorine atom’s size and electronegativity influence the compound’s chemical behavior, making it a valuable intermediate in various synthetic pathways.
Propriétés
Formule moléculaire |
C5H7ClO2 |
|---|---|
Poids moléculaire |
134.56 g/mol |
Nom IUPAC |
methyl (Z)-3-chlorobut-2-enoate |
InChI |
InChI=1S/C5H7ClO2/c1-4(6)3-5(7)8-2/h3H,1-2H3/b4-3- |
Clé InChI |
NQMWPCBPCHDUBG-ARJAWSKDSA-N |
SMILES isomérique |
C/C(=C/C(=O)OC)/Cl |
SMILES canonique |
CC(=CC(=O)OC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



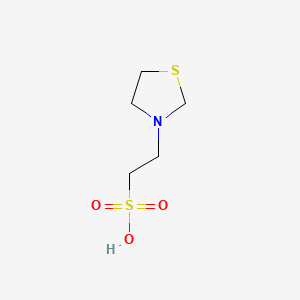
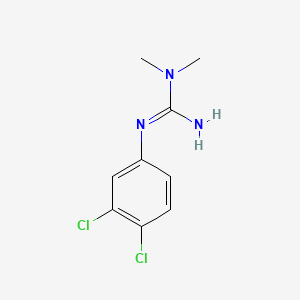
![8-Amino-3-methyl-3h-naphtho[1,2,3-de]quinoline-2,7-dione](/img/structure/B14722489.png)

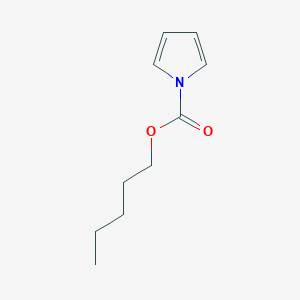
![4-[(4-Chlorophenoxy)methyl]-1,3-dithiolane-2-thione](/img/structure/B14722517.png)

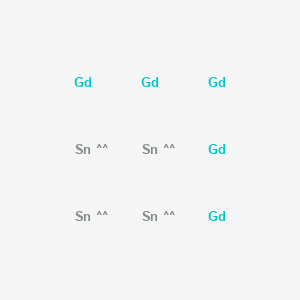
![4-[(3,4-Dichlorophenyl)methylideneamino]-5-methyl-2-propan-2-ylphenol](/img/structure/B14722530.png)
![2-(6,6-Dimethyl-2-bicyclo[3.1.1]hept-2-enyl)ethyl 2-(4-chloro-2-methylphenoxy)acetate](/img/structure/B14722537.png)
